1-methyl-5-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]-1H-pyrazole
Description
1-Methyl-5-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]-1H-pyrazole is a boronate ester-functionalized pyrazole derivative. Its structure features a pyrazole core substituted at position 1 with a methyl group and at position 5 with a (1E)-propenyl chain terminating in a tetramethyl-1,3,2-dioxaborolane moiety. This compound is of interest in synthetic chemistry due to the versatility of the boronate ester group in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and agrochemical synthesis . The (1E)-configuration of the propenyl group introduces stereoelectronic effects that may influence reactivity and molecular interactions.
Properties
CAS No. |
2365173-58-4 |
|---|---|
Molecular Formula |
C13H21BN2O2 |
Molecular Weight |
248.13 g/mol |
IUPAC Name |
1-methyl-5-[(E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyrazole |
InChI |
InChI=1S/C13H21BN2O2/c1-10(11-7-8-15-16(11)6)9-14-17-12(2,3)13(4,5)18-14/h7-9H,1-6H3/b10-9+ |
InChI Key |
ZIQHOBWNAVAZCO-MDZDMXLPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=NN2C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=NN2C |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound 1-methyl-5-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]-1H-pyrazole (CAS No. 302348-51-2) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of this compound is . The compound features a pyrazole ring substituted with a tetramethyl-1,3,2-dioxaborolane moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 234.10 g/mol |
| Boiling Point | Not available |
| Number of Heavy Atoms | 17 |
| Number of Aromatic Atoms | 6 |
| Fraction Csp3 | 0.54 |
| Rotatable Bonds | 2 |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. Specifically, the dioxaborolane group is known to facilitate interactions with enzymes and receptors involved in metabolic pathways.
Therapeutic Applications
Preliminary studies suggest that this compound could have applications in:
- Cancer Treatment : Due to its potential inhibitory effects on tumor growth.
- Inflammation Modulation : It may play a role in reducing inflammatory responses.
Case Studies and Research Findings
Several studies have investigated the biological effects of pyrazole derivatives similar to this compound:
- Anticancer Activity : A study demonstrated that pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways .
- Anti-inflammatory Effects : Another investigation showed that certain pyrazole compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Enzyme Inhibition : Research has highlighted the ability of pyrazole derivatives to inhibit specific enzymes such as cyclooxygenase (COX), which is involved in inflammation and pain pathways .
Comparison with Similar Compounds
Physical and Commercial Properties
Preparation Methods
Reaction Conditions and Catalyst System
The protocol from employs [Ir(OMe)(COD)]₂ (3 mol%) with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) as a ligand in pentane. For the target compound, adapting this system to a propenyl-substituted pyrazole precursor could facilitate boron incorporation. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | [Ir(OMe)(COD)]₂ (3 mol%) |
| Ligand | dtbpy (3 mol%) |
| Solvent | Pentane |
| Temperature | 20°C |
| Reaction Time | 5 hours |
| Yield (analogous case) | 68% (mono-borylated product) |
This approach requires a pre-functionalized propenyl-pyrazole substrate, where the boronate is introduced via C–H activation. However, stereocontrol for the E -configuration remains a challenge.
Cross-Coupling Strategies: Suzuki-Miyaura and Heck Reactions
Suzuki-Miyaura Coupling
A two-step sequence involving 5-halo-1-methylpyrazole and a propenyl-boronic acid derivative is feasible. The halogenated pyrazole intermediate can be synthesized via iodination:
Step 1: Iodination of 1-Methylpyrazole
Step 2: Suzuki Coupling with (1E)-1-(Pinacolboron)Prop-1-En-2-yl Triflate
| Component | Quantity |
|---|---|
| 5-Iodo-1-methylpyrazole | 1.0 equiv |
| Propenyl-boronate triflate | 1.2 equiv |
| Pd(PPh₃)₄ | 5 mol% |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12 hours |
This method hinges on the availability of geometrically pure propenyl-boronate electrophiles.
Heck Reaction for Alkenyl-Boronate Installation
Palladium-catalyzed coupling of 5-bromo-1-methylpyrazole with a boronate-containing alkene (e.g., pinacol allylboronate) could form the E -configured double bond:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | P(o-Tol)₃ (4 mol%) |
| Base | Et₃N (3.0 equiv) |
| Solvent | DMF, 100°C, 24 hours |
Hydroboration of 5-Ethynyl-1-Methylpyrazole
Synthesis of 5-Ethynyl-1-Methylpyrazole
Step 1: Sonogashira Coupling
-
Conditions : Trimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C.
-
Deprotection : K₂CO₃/MeOH, 25°C.
Step 2: Anti-Hydroboration for E-Selectivity
Treating 5-ethynyl-1-methylpyrazole with HBpin and a rhodium catalyst (e.g., RhCl(PPh₃)₃) yields the E -propenyl-boronate:
| Component | Quantity |
|---|---|
| 5-Ethynylpyrazole | 1.0 equiv |
| HBpin | 1.5 equiv |
| RhCl(PPh₃)₃ | 3 mol% |
| Solvent | THF, 25°C, 6 hours |
| Yield | ~65% (estimated) |
Comparative Analysis of Methods
Characterization and Validation
Q & A
Basic: What are optimized synthetic routes for 1-methyl-5-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]-1H-pyrazole?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with pyrazole core formation followed by boronic ester introduction. A common approach includes:
- Step 1: Condensation of hydrazine derivatives with β-keto esters (e.g., ethyl acetoacetate) under reflux with glacial acetic acid to form the pyrazole ring .
- Step 2: Boronylation via Suzuki-Miyaura coupling or direct substitution using pinacol boronic esters. For example, palladium-catalyzed cross-coupling under inert atmospheres ensures minimal oxidation .
- Purification: Column chromatography or recrystallization is employed, with TLC monitoring to confirm intermediate purity .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction using programs like SHELXL ( ) is critical:
- Data Collection: High-resolution datasets (≤ 0.8 Å) are collected to ensure accurate electron density mapping.
- Refinement: SHELXL’s robust algorithms handle twinning and disorder, common in flexible boronic ester groups. Constraints for B-O bond lengths (1.35–1.45 Å) and tetrahedral geometry improve model accuracy .
- Validation: R-factor convergence (< 5%) and Hirshfeld surface analysis verify structural integrity .
Advanced: How to evaluate this compound’s utility in cross-coupling reactions for complex molecule synthesis?
Methodological Answer:
The tetramethyl-dioxaborolane moiety enables participation in Suzuki-Miyaura couplings:
- Reactivity Screening: Test with aryl halides (e.g., 4-bromotoluene) under standardized conditions (Pd(PPh₃)₄, K₃PO₄, DMF/H₂O) .
- Kinetic Analysis: Monitor reaction progress via HPLC or ¹H NMR to assess coupling efficiency and side-product formation .
- Scope Limitations: Steric hindrance from the 1-methyl group may reduce reactivity with bulky substrates; computational DFT studies (e.g., Gaussian) model transition states to predict limitations .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign pyrazole ring protons (δ 6.5–7.5 ppm) and boron-associated quaternary carbons (δ 80–90 ppm). Compare with databases (e.g., PubChem) .
- IR Spectroscopy: Confirm B-O stretches (~1350 cm⁻¹) and C=N pyrazole vibrations (~1600 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How to address contradictions in reported biological activity data for pyrazole-boronic esters?
Methodological Answer:
- Meta-Analysis: Cross-reference IC₅₀ values from enzyme inhibition assays (e.g., Factor Xa in ) with structural analogs to identify substituent-dependent trends.
- In Silico Docking: Use AutoDock Vina to model interactions with target proteins, highlighting the role of the dioxaborolane group in binding affinity .
- Experimental Replication: Standardize assay conditions (pH, solvent) to minimize variability; validate via dose-response curves in triplicate .
Advanced: What strategies mitigate hydrolysis of the dioxaborolane group during storage?
Methodological Answer:
- Storage Conditions: Maintain at –20°C under inert gas (Ar/N₂) to prevent moisture ingress .
- Stabilization: Co-crystallize with desiccants (e.g., molecular sieves) or formulate as a lyophilized salt .
- Stability Testing: Periodic ¹¹B NMR checks detect hydrolysis products (boric acid peaks at δ 10–15 ppm) .
Basic: How to optimize reaction yields in large-scale syntheses?
Methodological Answer:
- Catalyst Loading: Optimize Pd catalyst (0.5–2 mol%) to balance cost and efficiency .
- Solvent Selection: Use DMF/H₂O mixtures for Suzuki couplings to enhance solubility while minimizing side reactions .
- Workflow Automation: Continuous flow reactors improve reproducibility and scalability .
Advanced: Can computational methods predict this compound’s reactivity in non-traditional reactions (e.g., photoredox catalysis)?
Methodological Answer:
- TD-DFT Calculations: Simulate UV-Vis spectra to identify light absorption ranges (e.g., 300–400 nm) for potential photocatalysis .
- Redox Potentials: Calculate HOMO/LUMO energies (via ORCA) to assess electron-transfer feasibility in radical reactions .
- Experimental Validation: Test under blue LED irradiation with [Ir(ppy)₃] as a catalyst, monitoring via GC-MS .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal: Quench boron-containing waste with aqueous NaOH to neutralize reactivity before disposal .
Advanced: How to design derivatives for enhanced pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
